1-Cyclopentyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea
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Overview
Description
1-Cyclopentyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is a synthetic organic compound that features a unique structure combining a cyclopentyl group, a thiophene ring, and a furan ring
Mechanism of Action
Target of Action
The compound “1-Cyclopentyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea” is a complex molecule that may interact with multiple targets. Thiophene and furan derivatives, which are part of the compound’s structure, have been associated with a variety of biological effects, suggesting that they may interact with multiple targets .
Mode of Action
Thiophene and furan derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular processes
Biochemical Pathways
Compounds containing thiophene and furan derivatives have been associated with a variety of biochemical pathways, suggesting that “this compound” may also interact with multiple pathways .
Result of Action
Thiophene and furan derivatives have been associated with a variety of biological effects, suggesting that this compound may also induce a range of molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Attachment of the Cyclopentyl Group: The cyclopentyl group is attached through nucleophilic substitution reactions.
Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting an isocyanate with an amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides and epoxides, respectively.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopentyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and epoxides.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclopentyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The unique electronic properties of the thiophene and furan rings make this compound a candidate for use in organic semiconductors and light-emitting diodes.
Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
1-Cyclopentyl-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea: Similar structure but with a thiophene ring at a different position.
1-Cyclopentyl-3-((5-(thiophen-3-yl)furan-3-yl)methyl)urea: Similar structure but with the furan ring at a different position.
Uniqueness: 1-Cyclopentyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is unique due to the specific positioning of the thiophene and furan rings, which can influence its electronic properties and biological activity. This unique structure may result in distinct interactions with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-cyclopentyl-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-15(17-12-3-1-2-4-12)16-9-13-5-6-14(19-13)11-7-8-20-10-11/h5-8,10,12H,1-4,9H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRMBCDFTYRWGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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